Welcome to the BenchChem Online Store!
molecular formula C13H11ClN2O5S B8529211 Benzoic acid,3-amino-5-(aminosulfonyl)-4-(3-chlorophenoxy)-

Benzoic acid,3-amino-5-(aminosulfonyl)-4-(3-chlorophenoxy)-

Cat. No. B8529211
M. Wt: 342.76 g/mol
InChI Key: DJNBAAXMMUEVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03971819

Procedure details

A mixture of ammonium chloride (1.2 g), metallic iron powder (11 g), concentrated hydrochloric acid (0.05 ml), and water (30 ml) was heated on a steam bath. 4-(m-Chlorophenoxy)-3-nitro-5-sulphamyl-benzoic acid (3 g) was added while stirring, and the heating was continued for 6 hours. Then 1N sodium hydroxide (50 ml) was added, and the reaction mixture was filtered. The filter cake was washed twice with 1N sodium hydroxide (50 ml each time). The combined filtrates were adjusted to a pH of 2.5 by the addition of 4N hydrochloric acid. After cooling, the precipitated 3-amino-4-(m-chlorophenoxy)-5-sulphamyl-benzoic acid was collected by suction, and recrystallized from aqueous ethanol. The melting point was 239°-240°C.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
4-(m-Chlorophenoxy)-3-nitro-5-sulphamyl-benzoic acid
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].Cl.[Cl:4][C:5]1[CH:6]=[C:7]([CH:25]=[CH:26][CH:27]=1)[O:8][C:9]1[C:17]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=1[N+:22]([O-])=O.[OH-].[Na+]>[Fe].O>[NH2:22][C:10]1[CH:11]=[C:12]([CH:16]=[C:17]([S:18](=[O:20])(=[O:21])[NH2:19])[C:9]=1[O:8][C:7]1[CH:25]=[CH:26][CH:27]=[C:5]([Cl:4])[CH:6]=1)[C:13]([OH:15])=[O:14] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.05 mL
Type
reactant
Smiles
Cl
Name
Quantity
11 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
4-(m-Chlorophenoxy)-3-nitro-5-sulphamyl-benzoic acid
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(OC2=C(C=C(C(=O)O)C=C2S(N)(=O)=O)[N+](=O)[O-])C=CC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
The filter cake was washed twice with 1N sodium hydroxide (50 ml each time)
ADDITION
Type
ADDITION
Details
The combined filtrates were adjusted to a pH of 2.5 by the addition of 4N hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitated 3-amino-4-(m-chlorophenoxy)-5-sulphamyl-benzoic acid was collected by suction
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous ethanol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
NC=1C=C(C(=O)O)C=C(C1OC1=CC(=CC=C1)Cl)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.